2-(Bromomethyl)-6-methoxyoxane
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Overview
Description
2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a bromomethyl group at the second position and a methoxy group at the sixth position of the tetrahydropyran ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran typically involves the bromination of 6-methoxytetrahydro-2H-pyran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is carefully monitored to avoid over-bromination and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves the use of nucleophiles in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted tetrahydropyran derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 6-methoxytetrahydro-2H-pyran.
Scientific Research Applications
2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran: Contains a hydroxymethyl group instead of a bromomethyl group.
2-(Methoxymethyl)-6-methoxytetrahydro-2H-pyran: Features a methoxymethyl group in place of the bromomethyl group.
Uniqueness
2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro or methoxy counterparts. This reactivity makes it a valuable intermediate for various chemical transformations and applications in different fields .
Properties
CAS No. |
402751-59-1 |
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Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-(bromomethyl)-6-methoxyoxane |
InChI |
InChI=1S/C7H13BrO2/c1-9-7-4-2-3-6(5-8)10-7/h6-7H,2-5H2,1H3 |
InChI Key |
DPHKMNNZFJBVDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(O1)CBr |
Origin of Product |
United States |
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